

Application Note: Validated HPLC Method for the Analysis of Ethoxyfen-ethyl

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Compound of Interest

Compound Name: *Ethoxyfen-ethyl*

Cat. No.: *B1591885*

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Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of **Ethoxyfen-ethyl**. The described method is simple, accurate, precise, and specific for the determination of **Ethoxyfen-ethyl** in various sample matrices. The protocol outlines the chromatographic conditions, sample preparation, and comprehensive validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). This method is suitable for routine quality control and research applications.

Introduction

Ethoxyfen-ethyl is a pesticide whose accurate quantification is crucial for ensuring product quality and monitoring environmental residues.^[1] High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.^{[2][3]} This application note provides a fully validated HPLC method for the determination of **Ethoxyfen-ethyl**, adhering to the International Council for Harmonisation (ICH) guidelines for method validation.^{[2][4]}

Experimental

Instrumentation and Reagents

- HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Reagents: HPLC grade acetonitrile, methanol, and water. **Ethoxyfen-ethyl** reference standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter	Condition
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	286 nm
Run Time	10 minutes

Table 1: Optimized HPLC Conditions

Preparation of Standard Solutions

A stock solution of **Ethoxyfen-ethyl** (1000 µg/mL) was prepared by accurately weighing the reference standard and dissolving it in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general procedure for a solid formulation is as follows:

- Accurately weigh a portion of the sample equivalent to 10 mg of **Ethoxyfen-ethyl**.

- Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
- Sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to volume with methanol.
- Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[5]

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][4]

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of **Ethoxyfen-ethyl**, and a sample solution. The chromatograms were examined for any interference at the retention time of **Ethoxyfen-ethyl**.

Linearity

The linearity of the method was determined by injecting a series of six concentrations of **Ethoxyfen-ethyl** ranging from 1 to 50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Linearity Range	1 - 50 µg/mL
Regression Equation	$y = 45872x + 12345$
Correlation Coefficient (r^2)	0.9998

Table 2: Linearity Data

Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of

Ethoxyfen-ethyl was spiked into a placebo formulation, and the samples were analyzed in triplicate.

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	%RSD
80%	8	7.95	99.38	0.85
100%	10	10.08	100.80	0.62
120%	12	11.92	99.33	0.77

Table 3: Accuracy and Recovery Data

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Repeatability: Six replicate injections of a 10 µg/mL standard solution were performed on the same day.
- Intermediate Precision: The analysis was repeated on three different days by different analysts.

Precision Type	%RSD
Repeatability (Intra-day)	0.55
Intermediate Precision (Inter-day)	1.23

Table 4: Precision Data

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Result
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL

Table 5: LOD and LOQ Data

Protocols

HPLC System Preparation

- Prepare the mobile phase by mixing acetonitrile and water in a 70:30 ratio.
- Degas the mobile phase by sonication or vacuum filtration.
- Purge the HPLC pump to remove any air bubbles.
- Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

Analysis Procedure

- Set the column temperature to 30°C and the DAD detector to 286 nm.
- Inject 10 µL of the filtered standard or sample solution.
- Record the chromatogram for 10 minutes.
- Identify and integrate the peak corresponding to **Ethoxyfen-ethyl**.
- Calculate the concentration of **Ethoxyfen-ethyl** in the sample using the calibration curve.

Visualizations

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